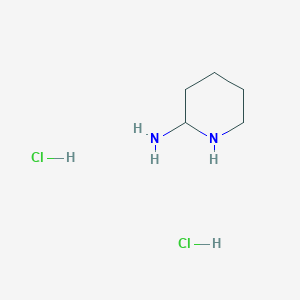

Piperidin-2-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

173.08 g/mol |

IUPAC Name |

piperidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-3-1-2-4-7-5;;/h5,7H,1-4,6H2;2*1H |

InChI Key |

SCLAYOYEPQQUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Piperidin 2 Amine Dihydrochloride

Established Synthetic Routes to Piperidin-2-amine

Traditional methods for synthesizing the piperidin-2-amine core rely on well-established organic reactions, including reductive amination, various cyclization strategies, and the chemical transformation of readily available precursor molecules.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct method for creating the piperidine (B6355638) skeleton. chim.it

This approach typically utilizes sugar-derived dicarbonyl substrates to control the stereochemistry of the resulting hydroxyl groups. The versatility of this method is enhanced by the wide availability of different amines that can serve as the nitrogen source. chim.it For instance, the reductive amination of a suitable keto-aldehyde or dialdehyde (B1249045) with ammonia (B1221849) or an ammonia source can lead to the formation of the piperidine ring. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). chim.it One specific strategy involves the ozonolysis of 1-substituted cyclopentenes to generate a dicarbonyl intermediate, which then undergoes reductive aminocyclization with an amine to yield 1,2-disubstituted piperidines. tandfonline.com

The general process can be summarized as follows:

Table 1: General Reductive Amination Scheme| Step | Description | Reagents |

|---|---|---|

| 1 | Formation of Imine/Enamine | Dicarbonyl compound, Ammonia/Primary Amine |

While direct examples for Piperidin-2-amine are specialized, the synthesis of polyhydroxypiperidines from sugar-derived dialdehydes using ammonia and a reducing agent like hydrogen over a catalyst demonstrates the principle of double reductive amination to form the piperidine ring. chim.it

Cyclization Reactions Leading to Piperidine Ring Formation with Amine Functionalization

The formation of the piperidine ring through intramolecular cyclization is a powerful and widely used strategy. These reactions can be initiated by various means, including radical, electrophilic, or metal-catalyzed processes. mdpi.com

Radical-Mediated Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. mdpi.comnih.gov This method involves the generation of a radical intermediate that subsequently cyclizes to form the heterocyclic ring.

N-Acyliminium and N-Sulfonyliminium Ion Cyclizations: The Pictet-Spengler reaction and Aza-Prins type cyclizations are classic examples that utilize the cyclization of an electrophilic iminium ion onto a nucleophilic tether. usm.edu Investigations into N-sulfonyliminium ion cyclizations, triggered by the condensation of N-sulfonyl homoallylic amines with aldehydes in the presence of a Lewis or Brønsted acid catalyst, have been explored for piperidine synthesis. usm.edu

Cyclization of Amino Alcohols: A straightforward method involves the cyclization of amino alcohols. For example, a one-pot synthesis can be achieved by chlorinating an amino alcohol with thionyl chloride (SOCl2), which facilitates the subsequent intramolecular nucleophilic substitution to form the piperidine ring. organic-chemistry.org This avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Transformation of Precursor Molecules

Synthesizing Piperidin-2-amine often involves the modification of precursor molecules that already contain the piperidine ring or are readily converted into it.

From Lysine: An efficient stereoselective synthesis of both (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride (B599025) has been developed starting from the corresponding enantiomers of lysine. researchgate.net A key step in this process is the intramolecular ring-opening of an in situ formed aziridinium (B1262131) ion, which leads to the formation of the piperidinium (B107235) ring in a stereoselective manner. researchgate.net This method provides practical access to enantiomerically pure forms of the related 2-aminomethylpiperidine. researchgate.net

From 2-Cyanopyridine (B140075): The catalytic hydrogenation of 2-cyanopyridine is a viable industrial route. The reaction proceeds in two main steps: the initial reduction of the nitrile group to an aminomethyl group to form 2-aminomethylpyridine, followed by the hydrogenation of the pyridine (B92270) ring to a piperidine ring. google.com This process is typically carried out at elevated temperatures (120°C to 230°C) and pressures (10 to 45 MPa) using a cobalt-containing catalyst. google.com

From Piperidones: Substituted 2-piperidones can serve as precursors to the corresponding piperidines. The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the desired piperidine. dtic.mil

Novel and Advanced Synthetic Strategies for Piperidin-2-amine Dihydrochloride

Modern synthetic chemistry aims to develop not only efficient but also highly selective and environmentally benign processes. This has led to a focus on asymmetric synthesis to control stereochemistry and the application of green chemistry principles.

Asymmetric Synthesis and Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making asymmetric synthesis a critical field of research. usm.edu For piperidine derivatives, enantioselective methods are highly sought after.

Chiral Pool Synthesis: As mentioned previously, using enantiomerically pure starting materials like (R)- or (S)-lysine provides a direct route to the corresponding chiral 2-(aminomethyl)piperidine (B33004) dihydrochloride. researchgate.net

Proline-Catalyzed Asymmetric α-Amination: An efficient method for preparing enantiomerically enriched 2-aminomethyl and 3-amino piperidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a subsequent reductive amination step. acs.org This strategy allows for the construction of the chiral diamine functionality with good yields and enantioselectivity. acs.org

Chiral Auxiliaries: The asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved using chiral auxiliaries like (-)-2-cyano-6-phenyloxazolopiperidine. acs.org The auxiliary directs the stereochemical outcome of subsequent reactions, such as reduction or the addition of organometallic reagents, and is removed in a later step to yield the chiral product. acs.org

Catalytic Asymmetric Cyclizations: The development of robust catalytic asymmetric methods is a major goal. usm.edu This includes using chiral metal complexes, such as those with PyBOX ligands, to induce asymmetry in cyclization reactions, although success can be system-dependent. usm.edu Another approach is the asymmetric synthesis of 2-substituted piperidines through the ozonolysis of cyclopentenes followed by a reductive aminocyclization using optically active benzylic amines as a chiral source. tandfonline.com

Table 2: Examples of Enantioselective Approaches

| Method | Key Reagent/Catalyst | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | (S)- or (R)-Lysine | Lysine | (S)- or (R)-2-(aminomethyl)piperidine | researchgate.net |

| Asymmetric Amination | Proline | Aldehydes | Enantioselective 2-aminomethyl piperidines | acs.org |

| Chiral Auxiliary | (-)-2-cyano-6-phenyloxazolopiperidine | Bicyclic Lactam | Asymmetric 2-(1-aminoalkyl)piperidines | acs.org |

| Asymmetric Aminocyclization | Optically active benzylic amines | 1-Substituted cyclopentenes | Optically active 2-alkylpiperidines | tandfonline.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it

A notable green synthesis route has been developed for 2-aminomethylpiperidine, a closely related compound, starting from the bio-renewable platform chemical 2,5-bis(aminomethyl)furan (B21128) (BAMF). rsc.org This method involves the selective hydrogenolysis of one C-N bond and hydrogenation of the furan (B31954) ring in a single process.

Catalyst and Conditions: The reaction is effectively catalyzed by a Platinum-on-gamma-Alumina (Pt/γ-Al2O3) catalyst. Optimal yields (72.0%) were achieved in an aqueous solution at 140°C and 1 MPa of H2 pressure. rsc.org

Advantages: This process is advantageous as it utilizes a renewable starting material derived from biomass, employs water as a green solvent, and operates under relatively mild conditions. The catalyst's performance is linked to good Pt dispersion and acidic sites on the support, which favor the desired hydrogenolysis and selectivity. rsc.org

Water-Mediated Reactions: The use of water as a solvent is a key principle of green chemistry. Water-mediated intramolecular cyclization reactions for piperidine synthesis have also been reported, which can offer better yields and prevent the racemization of enantioenriched substrates. mdpi.comnih.gov

This shift towards bio-renewable feedstocks and environmentally benign reaction conditions represents a significant advancement in the sustainable production of valuable chemical intermediates like Piperidin-2-amine.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of piperidine derivatives, including piperidin-2-amine, has been significantly advanced through the development of various catalytic methodologies. These methods aim to improve reaction efficiency, control stereochemistry, and broaden the scope of accessible structures.

One prominent approach involves the catalytic hydrogenation of pyridine precursors . Industrially, piperidine itself is produced by the hydrogenation of pyridine, often using a molybdenum disulfide catalyst. wikipedia.org This concept is extended to substituted pyridines to access functionalized piperidines. For instance, the hydrogenation of 2-cyanopyridine in the presence of a cobalt-containing catalyst at elevated temperatures and pressures can yield 2-aminomethylpiperidine. google.comgoogle.com This process can be conducted in a single step or a two-step sequence where 2-aminomethylpyridine is formed as an intermediate. google.com Palladium-catalyzed hydrogenation of fluorinated pyridines has also been developed as a method to produce valuable fluorinated piperidines, demonstrating effectiveness in the presence of air and moisture. mdpi.com Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines bearing partially fluorinated groups under milder conditions. nih.gov

Asymmetric hydrogenation is a powerful tool for producing enantioenriched piperidine derivatives. Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to yield α-heteroaryl piperidines with high levels of enantioselectivity. researchgate.net Density functional theory (DFT) calculations suggest an outer-sphere dissociative mechanism for this pyridinium (B92312) reduction. researchgate.net

Metal-catalyzed cyclization reactions offer another efficient route to piperidine scaffolds. mdpi.comnih.gov Palladium(II)-catalyzed 1,3-chirality transfer reactions of N-protected ζ-amino allylic alcohols have been developed for the synthesis of 2- and 2,6-substituted piperidines with high stereoselectivity. nih.gov The choice of solvent can influence the stereoselectivity, with THF often providing the best results. nih.gov Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives provide access to 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. acs.org

Biocatalysis has emerged as a green and highly selective alternative. For example, a transaminase-triggered aza-Michael reaction has been utilized for the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. researchgate.netmmu.ac.uk This biocatalytic approach offers a novel disconnection strategy for accessing these important scaffolds. researchgate.netmmu.ac.uk

Interactive Table: Catalytic Methodologies for Piperidine Synthesis

| Catalytic Method | Precursor | Catalyst | Key Features | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Cyanopyridine | Cobalt-containing | High temperature and pressure | 2-Aminomethylpiperidine google.comgoogle.com |

| Asymmetric Hydrogenation | N-Benzylpyridinium salts | Iridium-based | High enantioselectivity | α-Heteroaryl piperidines researchgate.net |

| Palladium-Catalyzed Cyclization | N-Protected ζ-amino allylic alcohols | PdCl2(CH3CN)2 | High stereoselectivity | 2- and 2,6-Substituted piperidines nih.gov |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Arylboronic acids and pyridine derivatives | Rhodium-based | High enantioselectivity | 3-Substituted piperidines acs.org |

| Biocatalytic Aza-Michael Reaction | Prochiral ketoenones | Transaminase | High enantioselectivity | 2,6-Disubstituted piperidines researchgate.netmmu.ac.uk |

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile scaffold for the synthesis of more complex molecules through various derivatization and functionalization reactions. These transformations can target the amine group, the piperidine ring itself, or utilize the entire molecule as a building block.

Amine Functionalization Reactions (e.g., acylation, alkylation, sulfonylation)

The primary amine group of piperidin-2-amine is a key site for functionalization.

Acylation: The reaction of amines with acyl chlorides or acid anhydrides to form amides is a fundamental transformation known as the Schotten-Baumann reaction. wikipedia.org Catalytic kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation, providing a method to obtain enantioenriched amines with high selectivity. nih.gov This process often involves N-heterocyclic carbene (NHC) and chiral hydroxamic acid catalysts. nih.gov

Alkylation: N-alkylation of piperidines can be achieved by reacting them with alkyl halides. researchgate.net The reaction conditions can be controlled to favor monoalkylation. For instance, slow addition of the alkyl halide to an excess of piperidine in a suitable solvent like anhydrous acetonitrile (B52724) can lead to the desired N-alkylpiperidine. researchgate.net The use of a base such as potassium carbonate in DMF is another common method. researchgate.net

Sulfonylation: The reaction of amines with sulfonyl chlorides yields sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.org A transition metal-free strategy for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been developed using N-iodosuccinimide to install enaminyl sulfone functionality. rsc.org

Piperidine Ring Modifications and Substitutions

Modifications to the piperidine ring itself allow for the introduction of diverse substituents and the creation of complex stereochemistries.

α-Alkylation and Arylation: The regioselective α-alkylation and α-arylation of piperidine can be achieved through the organolithiation of cyclic imines. acs.org State-of-the-art techniques often employ directing groups on the piperidine nitrogen to facilitate these transformations. researchgate.net

C-H Functionalization: Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the amine-protecting group, allowing for substitution at the C2 or C4 positions. nih.gov

Ring Construction: The synthesis of substituted piperidines can also be achieved through various ring-closing strategies. mdpi.comnih.gov These include intramolecular cyclization of linear amines, which can be mediated by various catalysts and reaction conditions. mdpi.com

Formation of Complex Molecular Architectures Utilizing this compound

This compound and its derivatives are valuable building blocks for the synthesis of complex molecular architectures, including those with therapeutic potential.

For example, an asymmetric synthesis of a potent aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV (DPP-4) inhibitor has been developed. nih.gov This synthesis involves a three-component cascade coupling to assemble the functionalized piperidinone skeleton, followed by a series of transformations including epimerization, isomerization, hydrogenation, and a final copper(I)-catalyzed coupling-cyclization to form the tricyclic structure. nih.gov

Furthermore, the enantioselective synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines has been achieved through a 1,2-diamination of aldehydes. acs.org This methodology has been applied to the synthesis of a 2-aminomethyl iminocyclitol, demonstrating its utility in constructing complex, biologically relevant molecules. acs.org The stereoselective synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from (S)- or (R)-lysine, respectively, involves the in situ formation of an aziridinium ion that undergoes intramolecular ring-opening to form the piperidinium ring. researchgate.net

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the reaction mechanisms involved in the synthesis and derivatization of piperidin-2-amine is crucial for optimizing existing methods and developing new, more efficient strategies.

Mechanistic Studies of Synthetic Pathways

Mechanistic studies often combine experimental observations with computational analysis to provide a detailed picture of the reaction pathway.

For the catalytic kinetic resolution of disubstituted piperidines via acylation , detailed experimental and computational (DFT) studies have provided support for a concerted 7-membered transition state model for acyl transfer. nih.gov These studies revealed a strong preference for the acylation of conformers where the α-substituent occupies the axial position. nih.gov

In the iridium-catalyzed asymmetric hydrogenation of pyridinium salts , DFT calculations have been used to support an outer-sphere dissociative mechanism for the reduction. researchgate.net This understanding of the mechanism can aid in the design of more effective catalysts.

For palladium-catalyzed cyclization reactions , a plausible reaction pathway involves the formation of a Pd π-complex directed by a chiral secondary allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination of PdCl(OH). nih.gov

The rhodium-catalyzed asymmetric carbometalation of dihydropyridines is proposed to proceed through a reductive Heck-type process. acs.org Mechanistic investigations suggest a pathway involving oxidative addition of the rhodium catalyst to the arylboronic acid, followed by insertion of the diene and protodemetalation to regenerate the catalyst. acs.org

Interactive Table: Mechanistic Insights into Piperidine Synthesis

| Reaction | Key Mechanistic Feature | Method of Investigation | Reference |

|---|---|---|---|

| Catalytic Kinetic Resolution by Acylation | Concerted 7-membered transition state | Experimental and DFT studies | nih.gov |

| Asymmetric Hydrogenation of Pyridinium Salts | Outer-sphere dissociative mechanism | DFT calculations | researchgate.net |

| Palladium-Catalyzed Cyclization | syn-Azapalladation and syn-elimination | Plausible pathway based on experimental results | nih.gov |

| Rhodium-Catalyzed Asymmetric Carbometalation | Reductive Heck-type process | Mechanistic investigation | acs.org |

An in-depth examination of the synthetic methodologies and reaction pathways for this compound reveals a versatile building block in organic chemistry. This article focuses specifically on its reactivity as a nucleophile and base, and the stereochemical outcomes of its reactions.

2 Understanding Reactivity Profiles of this compound as a Nucleophile/Base

This compound, in its deprotonated form (piperidin-2-amine), possesses two nitrogen atoms with distinct chemical environments, rendering it a potent nucleophile and base. vulcanchem.com The reactivity is primarily driven by the active lone pair of electrons on the nitrogen atoms, which are attracted to electron-deficient centers in other molecules. chemguide.co.uk

The structure consists of a six-membered piperidine ring and a primary amino group at the C2 position. vulcanchem.com The endocyclic nitrogen atom within the piperidine ring and the exocyclic primary amino group both have lone pairs of electrons and can act as nucleophiles or bases. The primary amino group is generally considered the more reactive nucleophilic center due to being less sterically hindered compared to the ring nitrogen. vulcanchem.comchemguide.co.uk The basicity of the molecule is significant, with a predicted pKa of approximately 11.90. chemicalbook.comchemicalbook.com

As a nucleophile, piperidin-2-amine readily participates in several fundamental organic reactions:

Reactions with Halogenoalkanes: Like other primary amines, it reacts with halogenoalkanes. These reactions can be complex, potentially leading to a mixture of secondary and tertiary amines and their corresponding salts through successive N-alkylation steps. chemguide.co.uk

Reactions with Acyl Chlorides: The reaction with acyl chlorides (acid chlorides) is typically vigorous and exothermic, yielding N-acylated products. For instance, reacting piperidin-2-amine with an acyl chloride like ethanoyl chloride would form an N-substituted amide. chemguide.co.uk

Reactions with Acid Anhydrides: Similar to reactions with acyl chlorides, piperidin-2-amine reacts with acid anhydrides to form amides. These reactions are generally slower and may require heating. chemguide.co.uk

The dual nucleophilic sites can be used strategically in synthesis. For example, in the synthesis of certain pharmaceutical agents, the more accessible primary amine can be selectively reacted while the ring nitrogen is protected or reacts under different conditions. This differential reactivity is crucial for constructing complex heterocyclic structures. mdpi.com

The table below summarizes the key reactive sites and expected products.

| Reactive Site | Reagent Type | General Product |

| Exocyclic Primary Amine (-NH₂) | Halogenoalkane (R-X) | Secondary Amine |

| Exocyclic Primary Amine (-NH₂) | Acyl Chloride (R-COCl) | N-acyl-piperidin-2-amine (Amide) |

| Exocyclic Primary Amine (-NH₂) | Acid Anhydride ((RCO)₂O) | N-acyl-piperidin-2-amine (Amide) |

| Endocyclic Secondary Amine (-NH-) | Halogenoalkane (R-X) | N-substituted piperidine |

3 Investigation of Stereochemical Outcomes in Reactions Involving this compound

Piperidin-2-amine is a chiral molecule, existing as (R) and (S) enantiomers. This chirality is a critical factor in its synthetic applications, particularly in asymmetric synthesis, where it can be used as a chiral building block or auxiliary to control the stereochemical outcome of a reaction. researchgate.net The stereochemistry of reactions involving piperidin-2-amine is highly dependent on the specific enantiomer used and the reaction conditions.

In diastereoselective synthesis, the existing stereocenter at the C2 position of the piperidine ring influences the creation of new stereocenters. For example, when a chiral enantiomer of piperidin-2-amine is reacted with a prochiral substrate, the transition states leading to the different diastereomeric products are often energetically distinct. This energy difference results in the preferential formation of one diastereomer over the other.

Key findings from various studies illustrate the importance of its stereochemistry:

Asymmetric Synthesis of Piperidines: An efficient asymmetric synthesis of substituted piperidines has been achieved using an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. This method allows for the creation of enantiopure piperidines with high yields and complete retention of chirality. researchgate.net

Control of Diastereoselectivity: In macrolactamization reactions, the choice of base has been shown to significantly impact the diastereomeric ratio of the cyclized product. Weaker bases can minimize epimerization, leading to higher diastereoselectivity. nih.gov

Substrate-Controlled Synthesis: The asymmetric total synthesis of complex natural products has been accomplished using stereoselective reactions where the piperidine derivative's stereochemistry directs the formation of new chiral centers. For instance, in the synthesis of 3α,4α-epoxy-5β-pipermethystine, a tandem oxidation of a dehydropiperidine derived from a chiral source proceeded with complete anti-stereoselectivity. nih.gov

The table below presents examples of stereoselective reactions where piperidine derivatives play a crucial role in determining the stereochemical outcome.

| Reaction Type | Chiral Component | Key Feature | Stereochemical Outcome |

| Nitroalkene/Amine/Enone (NAE) Condensation | Chiral Amine | Exocyclic chirality induction | Excellent enantiomeric excess (>95% ee) researchgate.net |

| Macrolactamization | Linear Tetrapeptide Precursor | Base strength influences epimerization | Diastereomeric Ratio (DR) up to 97:3 nih.gov |

| Tandem C-H/C=C Oxidation | Dehydropiperidine | Substrate-controlled epoxidation | Complete anti-stereoselectivity nih.gov |

| Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Iridium(I) catalyst with P,N-ligand | High enantioselectivity nih.gov |

The ability to control stereochemistry is fundamental in medicinal chemistry, where the biological activity of enantiomers can differ significantly. The use of chiral this compound provides a reliable pathway to enantiomerically pure and complex molecules. beilstein-journals.org

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Piperidin 2 Amine Dihydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Piperidin-2-amine dihydrochloride (B599025). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum of Piperidin-2-amine dihydrochloride, the protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts. The proton at the C2 position, being adjacent to both a nitrogen atom and the amine group, is expected to appear as a distinct multiplet in the downfield region, typically around δ 3.0-3.5 ppm. The protons on the methylene (B1212753) groups (C3, C4, C5, C6) of the piperidine ring would produce complex multiplets in the δ 1.5–3.0 ppm range. The presence of the dihydrochloride salt results in the protonation of both the ring nitrogen and the exocyclic amine, leading to broad signals for the N-H protons, which may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides complementary information. The carbon atom at the C2 position, bonded to the amine group, would be observed at a characteristic downfield shift. The other carbons of the piperidine ring (C3, C4, C5, C6) would resonate at higher field strengths. For the parent piperidine ring, signals appear around 47, 27.2, and 25.2 ppm. wikipedia.org In this compound, the specific shifts would be influenced by the presence and protonation state of the amino group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these proton and carbon signals definitively by revealing proton-proton and proton-carbon correlations.

Table 1: Typical NMR Spectral Data for Piperidine-based Structures

| Nucleus | Type of Atom | Typical Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H | H-C2 (methine) | 3.0 - 3.5 | Adjacent to two nitrogen atoms (in the dihydrochloride form). |

| ¹H | H-C3, H-C4, H-C5 (methylenes) | 1.5 - 2.2 | Aliphatic protons on the piperidine ring. |

| ¹H | H-C6 (methylene) | 2.5 - 3.0 | Methylene protons adjacent to the ring nitrogen. |

| ¹H | N-H (amine and ammonium) | Variable, broad | Chemical shift and appearance depend on solvent and concentration. |

| ¹³C | C2 | 50 - 60 | Carbon bearing the amino group. |

| ¹³C | C3, C4, C5 | 20 - 30 | Aliphatic carbons. |

| ¹³C | C6 | 40 - 50 | Carbon adjacent to the ring nitrogen. |

Note: These are estimated values based on related structures. Actual values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the analysis would likely show a prominent peak corresponding to the molecular ion of the free base, Piperidin-2-amine (C₅H₁₂N₂), at a mass-to-charge ratio (m/z) of approximately 100.16. nih.gov Depending on the conditions, a peak for the protonated molecule [M+H]⁺ at m/z 101.17 might also be observed. The dihydrochloride salt itself (C₅H₁₄Cl₂N₂) has a molecular weight of approximately 173.08 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). The fragmentation of piperidine-containing compounds is well-documented. nih.gov For Piperidin-2-amine, characteristic fragmentation pathways would involve the cleavage of the piperidine ring and the loss of the amino group or ammonia (B1221849). The fragmentation pattern helps to confirm the presence of the piperidine core and the position of the substituent. nih.govnih.gov This detailed analysis of fragmentation is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures.

Table 2: Expected Mass Spectrometry Data for Piperidin-2-amine

| Ion | Formula | Calculated m/z | Technique |

|---|---|---|---|

| Molecular Ion (Free Base) | C₅H₁₂N₂ | 100.16 | ESI-MS |

| Protonated Molecule [M+H]⁺ | C₅H₁₃N₂⁺ | 101.17 | ESI-MS |

Note: The observed ions correspond to the free base, as the hydrochloride salt typically dissociates in the ESI source.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are useful for identifying functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the ring, both protonated to form ammonium (B1175870) groups (NH₃⁺ and NH₂⁺), would appear as broad and strong bands in the region of 3300-2400 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) groups and the methine (CH) group on the piperidine ring are expected in the 3000-2850 cm⁻¹ range. nih.govresearchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Ammonium) | 3300 - 2400 (broad) | IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |

| N-H Bend (Ammonium) | 1600 - 1500 | IR |

| C-H Bend | 1475 - 1430 | IR |

| C-N Stretch | 1250 - 1020 | IR |

Note: These are general ranges and can be influenced by hydrogen bonding and the solid-state environment.

X-ray Crystallography in Solid-State Structure Determination of this compound Salts and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Studies on similar piperidine hydrochloride salts reveal that the six-membered piperidine ring typically adopts a stable chair conformation. nih.govwikipedia.org In the crystal lattice of this compound, the protonated nitrogen atoms of the piperidine ring and the exocyclic amino group would form strong hydrogen bonds with the chloride anions. nih.gov These hydrogen bonding interactions are crucial in stabilizing the crystal structure. The analysis would also determine the relative stereochemistry of the substituents on the ring. The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and its preferred conformation in the solid state.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since Piperidin-2-amine possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Assessing the enantiomeric purity is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. mdpi.com

The separation of enantiomers often requires a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent. For amines like piperidine derivatives that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. nih.gov A chiral derivatizing agent can be used, or a non-chiral agent that introduces a chromophore, like para-toluenesulfonyl chloride (PTSC), can be used, followed by separation on a CSP. nih.govresearchgate.net

A typical method would involve reacting the racemic Piperidin-2-amine with PTSC and then separating the resulting diastereomeric derivatives on a chiral column, such as a Chiralpak AD-H column. nih.gov The mobile phase often consists of a mixture of an alcohol (like ethanol) and an amine modifier. nih.gov The resolution between the two enantiomeric peaks allows for the precise quantification of the enantiomeric excess (ee). Such methods are validated according to ICH guidelines to ensure they are accurate, precise, and robust. nih.gov

Computational and Theoretical Studies on Piperidin 2 Amine Dihydrochloride and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of molecules like piperidin-2-amine dihydrochloride (B599025). These methods provide insights into the fundamental properties that govern molecular behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively used to determine the conformational preferences of piperidine (B6355638) rings. For substituted piperidines, the chair conformation is generally the most stable. nih.gov The orientation of substituents (axial or equatorial) is influenced by electronic and steric factors. nih.gov

For instance, in 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. However, upon protonation, polar substituents in the 4-position can cause a significant stabilization of the axial conformer. nih.gov In some cases, such as with fluorine, hydroxyl, and bromine substituents, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov Computational analysis of piperine (B192125) analogs has shown that different puckers of the piperidine moiety can be close in energy, suggesting that multiple conformations could be populated in solution. researchgate.net

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital analysis, including the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to describe the charge transfer within a molecule. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other molecules. nih.gov Natural Bond Orbital (NBO) analysis is another tool used to study intramolecular charge transfer and stabilization energies. researchgate.net These analyses are crucial for understanding the interactions between drug molecules and their biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules and the effects of solvation. MD simulations can provide insights into how molecules like piperidin-2-amine dihydrochloride behave in a solution by simulating the movement of atoms over time. researchgate.net These simulations have been used to investigate the absorption of CO2 in aqueous solutions containing piperazine (B1678402), a related compound, highlighting the role of the amine groups in this process. researchgate.netnih.gov

MD simulations can also reveal the interactions between a ligand and its target protein, identifying key amino acid residues involved in binding. nih.gov This information is invaluable for understanding the mechanism of action and for the design of new, more effective molecules.

In Silico Modeling of Interactions with Biological Targets (Mechanistic Insights, no clinical/drug action)

In silico modeling is a computational approach used to predict how a molecule might interact with a biological target, providing mechanistic insights without conducting laboratory experiments. This can involve docking studies, where the molecule is computationally "placed" into the binding site of a protein to predict its binding affinity and orientation. researchgate.netnih.gov

For example, molecular docking studies have been used to investigate the binding of piperidine derivatives to various receptors, such as the sigma-1 receptor and anaplastic lymphoma kinase (ALK). nih.govnih.gov These studies can help explain the observed biological activity and guide the design of new compounds with improved properties. nih.gov Molecular dynamics simulations further enhance these studies by showing the stability of the ligand-protein complex over time. nih.gov

| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Not specified | Ki value of 3.2 nM nih.gov |

| Piperidine-derived benzenesulfonamides | Insulin inhibiting protein receptors (7m17) | Not specified | -6.6 to -6.9 kcal/mol researchgate.net |

| 2-amino-4-(1-piperidine) pyridine (B92270) derivatives | ALK and ROS1 kinases | Not specified | Potent inhibition nih.gov |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict spectroscopic properties, such as NMR and IR spectra. These predicted spectra can then be compared with experimental data to confirm the structure and conformation of a synthesized compound. nih.govresearchgate.net

For example, DFT calculations have been used to optimize the geometry of piperidine derivatives and calculate their vibrational frequencies. The calculated frequencies often show good agreement with experimental FT-IR and Raman spectra. nih.govresearchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can be compared to experimental NMR data. researchgate.net

Computational ADME Analysis (Excluding In Vivo/Clinical Interpretation)

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These in silico predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. github.com

Software tools can predict a range of properties, including solubility (LogS), lipophilicity (LogP), and potential for crossing the blood-brain barrier. nih.gov For instance, the Molinspiration online service can predict bioactivity scores for various drug targets and calculate important molecular properties. nih.gov These computational tools rely on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its ADME properties. nih.gov

| Property | Predicted Value/Characteristic |

| Bioactivity Scores | Predictions for GPCR ligands, ion channel modulators, kinase inhibitors, etc. nih.gov |

| Molecular Properties | LogP, polar surface area, hydrogen bond donors/acceptors nih.gov |

| Pharmacokinetics | Caco-2 permeability, blood-brain barrier penetration, volume of distribution, clearance nih.gov |

Applications of Piperidin 2 Amine Dihydrochloride in Synthetic Chemistry

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral nature of 2-aminopiperidine (B1362689) makes it a valuable component in the field of asymmetric catalysis, where it can be employed as a chiral auxiliary or as a precursor for chiral ligands. These ligands are instrumental in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Derivatives of 2-aminopiperidine, such as those derived from 2-(aminomethyl)piperidine (B33004), have been successfully used to create a variety of chiral ligands. rsc.orgrsc.org These ligands, often of the salalen or salan type, can be complexed with various metal centers, including magnesium(II), zinc(II), and group IV metals like titanium(IV) and hafnium(IV). rsc.orgrsc.org The resulting metal complexes have shown effectiveness as catalysts in stereoselective reactions, such as the ring-opening polymerization of rac-lactide to produce polylactide with a preference for either heterotactic or isotactic structures. rsc.orgrsc.org The stereochemical bias of the resulting polymer is dependent on the specific ligand structure and the coordinated metal. rsc.org

For instance, research has demonstrated that group IV salan complexes derived from 2-(aminomethyl)piperidine frameworks can exhibit high activity and an isotactic bias in polylactide synthesis. rsc.org The coordination geometry of these metal complexes, which can be influenced by the ligand design, plays a crucial role in determining the catalytic activity and selectivity. rsc.org Furthermore, the modular nature of these ligands allows for systematic modifications to fine-tune their steric and electronic properties, thereby optimizing their performance in asymmetric catalysis. A recent study in 2025 detailed a palladium-catalyzed method for synthesizing chiral aminopiperidines, highlighting their importance as ligands. acs.org

Table 1: Examples of Metal Complexes with 2-Aminopiperidine-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal Center | Application | Stereoselectivity | Reference |

|---|---|---|---|---|

| Salan | Hf(IV) | Ring-Opening Polymerization of rac-lactide | Isotactic PLA (Pm < 0.75) | rsc.org |

| Salan | Group IV | Ring-Opening Polymerization of rac-lactide | Isotactic bias (Pm < 0.75) | rsc.org |

| Salalen | Group IV | Ring-Opening Polymerization of rac-lactide | - | rsc.org |

| Aminopiperidine-based | Mg(II), Zn(II) | Ring-Opening Polymerization of rac-lactide | - | rsc.org |

| Salalen/Salan | Hf, Zr, Al | Ring-Opening Polymerization of rac-lactide | Heterotactic or Isotactic PLA | rsc.org |

Role as a Building Block in the Synthesis of Natural Products Scaffolds

The piperidine (B6355638) ring is a common structural motif found in a vast array of natural products, many of which exhibit significant biological activity. mdpi.com Consequently, 2-aminopiperidine and its derivatives serve as crucial building blocks for the synthesis of these complex molecules. nih.gov Its bifunctional nature, containing both a primary and a secondary amine, provides multiple points for chemical modification and elaboration, making it an ideal starting material for constructing intricate molecular architectures. vulcanchem.com

The synthesis of various substituted piperidines, which are key intermediates for pharmacologically active compounds, often utilizes piperidine-based precursors. mdpi.com For example, the development of enantioselective routes to piperidin-2,4-diones has been explored, which are valuable precursors for the synthesis of compounds like anabasine (B190304) and other related alkaloids. ucl.ac.uk The strategic use of 2-aminopiperidine allows for the controlled introduction of substituents and the establishment of desired stereochemistry, which is often critical for the biological function of the target natural product. The importance of nonproteinogenic amino acids like 2-aminopiperidine as building blocks for nonribosomal peptides and hybrid polyketide scaffolds has been highlighted in the literature. nih.gov

Utilization in the Construction of Diverse Heterocyclic Systems

Beyond its role in natural product synthesis, 2-aminopiperidine is a valuable synthon for the construction of a wide variety of heterocyclic systems. sigmaaldrich.com The reactivity of its two nitrogen atoms can be harnessed to participate in various cyclization and condensation reactions, leading to the formation of fused and spirocyclic heterocyclic structures. vulcanchem.com

For example, 2-aminopiperidine derivatives can be used to synthesize pyrido[1,2-a]thieno[3,2-e]pyrimidines, quinolines, and pyridin-2-one derivatives. nih.gov The general importance of aminobenzoates and other amino compounds as building blocks for a wide range of microbial natural products and other heterocycles is well-documented. nih.govrsc.org The synthesis of piperidines through methods like intramolecular cyclization is a major area of research in heterocyclic chemistry. mdpi.com The development of new synthetic methodologies, such as the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, often relies on amine-containing building blocks. mdpi.com The versatility of 2-aminopiperidine allows for its incorporation into diverse molecular frameworks, expanding the accessible chemical space for drug discovery and materials science.

Application in Polymer Chemistry and Material Science

The bifunctional nature of 2-aminopiperidine also lends itself to applications in polymer chemistry and material science. The two amine groups can act as monomers or cross-linking agents in polymerization reactions, leading to the formation of novel polymers with unique properties.

While specific examples detailing the use of Piperidin-2-amine dihydrochloride (B599025) in this area are not extensively documented in the provided search results, the general principles of polymer chemistry suggest its potential utility. For instance, diamines are commonly used in the synthesis of polyamides and polyimides, which are classes of high-performance polymers with excellent thermal and mechanical properties. The incorporation of the rigid piperidine ring into a polymer backbone could influence its conformational properties, potentially leading to materials with enhanced thermal stability or specific recognition capabilities. nih.gov The synthesis of molecularly imprinted polymers (MIPs) sometimes utilizes functionalized monomers derived from amines to create specific binding sites. mdpi.com

Development of Novel Reagents and Catalysts Derived from Piperidin-2-amine Dihydrochloride

The unique structural features of 2-aminopiperidine make it an attractive starting material for the development of novel reagents and catalysts. google.com Its chirality and the presence of two nucleophilic nitrogen atoms allow for the synthesis of a variety of derivatives that can act as organocatalysts or as ligands for metal-based catalysts.

The development of chiral catalysts is a significant area of research, and 2-aminopiperidine provides a readily available chiral scaffold. acs.org For example, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been employed for the synthesis of chiral aminopiperidines, which can then be used in further synthetic applications. rsc.org The synthesis of 2-aminopyridines, which can act as chelating ligands, can be achieved through various methods, some of which are catalyst-free. nih.govepa.gov The ability to fine-tune the steric and electronic properties of catalysts derived from 2-aminopiperidine allows for the optimization of their performance in a wide range of chemical transformations.

Exploration of Piperidin 2 Amine Dihydrochloride in Mechanistic Biological Research Pre Clinical, in Vitro, Non Human, No Dosage/safety, No Efficacy Claims

Design and Synthesis of Piperidin-2-amine Dihydrochloride (B599025) Analogs for Target Validation Studies

The design of piperidine-based analogs for target validation often involves creating a library of compounds to probe interactions with a specific biological target. The synthesis strategies are diverse, allowing for systematic modification of the core structure.

A common approach is the use of multi-component reactions or convergent synthesis pathways. For instance, piperazine-based compounds featuring one or two piperidine (B6355638) rings have been rationally designed and synthesized to explore interactions with nucleic acids. nih.govacs.org These syntheses often begin with a piperazine-containing starting material, such as 2-(piperazin-1-yl)ethanamine, which then undergoes reactions like reductive amination to introduce piperidine moieties. nih.govacs.org For example, the synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) is achieved through reductive amination using sodium triacetoxyborohydride (B8407120) as a mild reducing agent. nih.govacs.org

Another key design element is the incorporation of reactive groups to enable conjugation to other molecules, such as proteins, for target validation and delivery studies. Thiol-reactive groups like maleimide (B117702) and pentafluorobenzenesulfonamide (B3043191) are incorporated into piperidine-containing polyamines to ensure selective modification of cysteine residues on target proteins. nih.govacs.org The choice of linker and reactive group can also influence the solubility and properties of the final analog. The combination of a pentafluorobenzene (B134492) moiety with an additional piperidine ring has been shown to create linkers that are soluble in aqueous solutions, a desirable property for biological assays. nih.govacs.org

Furthermore, synthetic methods such as the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines allow for the creation of enantioenriched piperidine fragments. acs.org These chiral building blocks can be further functionalized through reactions like hydroboration or lithiation and trapping, generating a diverse range of 2,4-disubstituted piperidines without loss of enantiopurity, which are valuable for creating specific probes for target validation. acs.org

Biochemical Investigations of Enzyme Inhibition or Activation Mechanisms

Piperidine analogs have been investigated for their ability to modulate the activity of various enzymes. These biochemical studies are crucial for understanding the mechanism of action at a molecular level.

In one line of research, analogs of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) were synthesized and evaluated as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis. nih.gov This enzyme is a critical target in the development of new anti-tubercular agents. Biochemical assays determined the half-maximal inhibitory concentration (IC50) of these compounds against the IMPDH enzyme. For example, modifying the piperazine (B1678402) ring by adding a methyl group at the 3-position resulted in a significant loss of biochemical activity, with the IC50 value dropping to over 100 μM. nih.gov Conversely, other modifications led to potent inhibition. These studies help to elucidate which parts of the molecule are essential for enzymatic interaction.

Another example involves the alkaloid lobeline, which contains a piperidine ring. Lobeline is known to be an inhibitor of pea seedlings amine oxidase. wikipedia.org Its synthetic derivatives have also been studied for their biological effects, demonstrating that the piperidine scaffold can be a key feature for enzyme interaction. wikipedia.org Additionally, the antidepressant iprindole, which has a complex heterocyclic structure incorporating a piperidine-like moiety, is a potent inhibitor of the aromatic hydroxylation and N-dealkylation of various substrates, which is mediated by cytochrome P450 enzymes. wikipedia.org

The following table summarizes the inhibitory activity of selected piperazine analogs against M. tuberculosis IMPDH, illustrating the impact of structural modifications on enzyme inhibition. nih.gov

| Compound | Modification | Whole-Cell Activity (MIC90, μM) | Enzyme Inhibition (IC50, μM) |

| 2 | Replacement of piperazine with ethylenediamine (B42938) | >100 | 25 |

| 3 | Methyl group at position-3 of piperazine ring | 100 | >100 |

| 4 | Increased distance between sulfonamide and carboxamide | >100 | >100 |

This table is based on data from SAR profiling of 1-(5-isoquinolinesulfonyl)piperazine analogues. nih.gov

Receptor Binding Studies and Ligand-Target Interactions at a Molecular Level

A significant area of research for piperidine-containing compounds is their interaction with various receptors, particularly sigma (σ) receptors and histamine (B1213489) H3 receptors (H3R). nih.gov Receptor binding assays, typically using radioligands, are employed to determine the affinity of these compounds for their targets, expressed as the inhibition constant (Ki).

Studies have shown that the piperidine moiety is a critical structural element for high affinity at the σ1 receptor. nih.govnih.gov In a series of dual H3/σ1 receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.gov For instance, in one comparison, the piperazine compound 4 had a σ1R Ki of 1531 nM, whereas its piperidine analog, compound 5 , had a Ki of 3.64 nM. nih.gov Molecular modeling suggests that the protonated piperidine ring forms a crucial salt bridge interaction with the amino acid residue Glu172 in the σ1 receptor binding pocket, an interaction that is key for high-affinity binding. nih.gov

The affinity of these compounds can also be tuned by modifying other parts of the molecule, such as the linker length or substituents on the piperidine ring. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated, showing that 1-methylpiperidines had particularly high σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.net In contrast, analogs with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen showed much lower σ1 affinity. researchgate.net

The table below presents binding affinity data for selected piperidine and piperazine derivatives at human histamine H3 and sigma receptors. nih.gov

| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 | 158 |

| 5 | Piperidine | 7.70 | 3.64 | 129 |

| 11 | Piperidine | 6.2 | 4.41 | 67.9 |

| 12 | Piperidine | 1.8 | 10.3 | 29.8 |

This data highlights the influence of the core heterocyclic ring on receptor binding affinity. nih.gov

Investigation of Cellular Pathway Modulation in vitro

Beyond direct interactions with enzymes and receptors, piperidine derivatives are studied for their effects on cellular signaling pathways in vitro. These investigations provide insight into the downstream consequences of target engagement.

For example, certain piperidine derivatives that act as σ1 receptor antagonists have demonstrated antiproliferative effects in human cancer cell lines. researchgate.net A piperidine analog, compound 4a , was found to inhibit the growth of human non-small cell lung cancer cells (A427). researchgate.net Similarly, 1-methylpiperidine (B42303) derivatives showed stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other known σ1 ligands. researchgate.net These findings suggest that by interacting with the σ1 receptor—a ligand-regulated chaperone protein involved in various cellular processes—these compounds can modulate pathways related to cell survival and proliferation.

In other studies, piperidine-based compounds have been shown to modulate ion channel activity and intracellular signaling cascades. The antipsychotic drug risperidone, which contains a piperidinyl moiety, is an antagonist at multiple dopamine (B1211576) and serotonin (B10506) receptors and has been found to inhibit D-amino acid oxidase and voltage-gated sodium channels at clinically used concentrations. wikipedia.org The σ2 receptor ligand pitolisant, which also contains a piperidine ring, acts as an antagonist in a σ2 receptor-mediated calcium flux functional assay, decreasing haloperidol-induced calcium release. nih.gov This demonstrates a direct modulation of a cellular signaling pathway. Furthermore, some 2-piperidone (B129406) derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide-activated microglial cells, indicating an ability to modulate inflammatory pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperidine-based compounds, SAR studies have provided clear pharmacophore models for interaction with specific targets.

For σ1 receptor ligands, a general pharmacophore model consists of a central amine site flanked by two hydrophobic domains. nih.gov SAR studies on various piperidine derivatives have established the importance of the piperidine ring itself as a key structural feature for high-affinity binding. nih.govnih.gov The ability of the protonated piperidine nitrogen to form a salt bridge with Glu172 in the σ1 receptor is a recurring theme. nih.gov Modifications to the piperidine ring, such as N-substitution, significantly impact affinity. N-methylated piperidines often show high affinity, while larger or more polar substituents can decrease it. researchgate.net

In the context of IMPDH inhibitors, SAR studies revealed that both the piperazine (or by extension, a piperidine) and isoquinoline (B145761) rings were essential for target-selective activity. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine spacer led to a loss of whole-cell activity, even while retaining some enzymatic inhibition, highlighting the importance of the ring's conformational rigidity. nih.gov

For dual H3/σ1 receptor ligands, the piperidine ring was identified as the most influential structural element for conferring potent σ1 activity while maintaining high affinity for the H3R. nih.gov The general pharmacophore for H3R antagonists includes a basic tertiary amine, a linker, a central core, and a variable region. nih.gov SAR studies show that replacing a piperazine with a piperidine in this structure often has a minimal effect on H3R affinity but a profound, positive effect on σ1R affinity, making it a key strategy in designing dual-target ligands. nih.gov

Future Directions and Emerging Research Avenues for Piperidin 2 Amine Dihydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of piperidin-2-amine dihydrochloride (B599025) are poised for a technological leap through the adoption of flow chemistry and automated synthesis. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety profiles, precise control over reaction parameters, and improved scalability. For instance, the exothermic nature of certain amination or protection reactions can be managed more effectively in microreactors, minimizing the risk of thermal runaways.

Automated synthesis platforms can further accelerate the discovery of novel piperidin-2-amine derivatives. These systems can rapidly screen a wide array of reactants and catalysts, optimizing reaction conditions in a high-throughput manner. The solid-phase synthesis of 2-aminopiperidine (B1362689) has been reported, a technique that is highly amenable to automation and could be adapted for the synthesis of a diverse library of derivatives for biological screening or materials science applications. researchgate.netresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for Piperidin-2-amine Dihydrochloride Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enhanced safety and selectivity in exothermic reactions like N-functionalization. |

| Mass Transfer | Efficient mixing of reactants and reagents. | Improved reaction rates and yields, particularly in multiphasic reactions. |

| Scalability | Seamless transition from laboratory to production scale by extending reaction time or using parallel reactors. | Facilitates the large-scale production of key intermediates or final products. |

| Safety | Small reaction volumes minimize the impact of hazardous reactions or unstable intermediates. | Safer handling of reactive intermediates and reagents used in derivatization. |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The distinct structural characteristics of this compound make it a compelling candidate for exploration in supramolecular chemistry. The presence of both a primary and a secondary amine, which can act as hydrogen bond donors and acceptors, provides the basis for the formation of intricate and predictable non-covalent assemblies. The chirality of the molecule can introduce an additional layer of complexity and control, potentially leading to the formation of chiral supramolecular polymers or helices.

The self-assembly of this compound derivatives could be directed by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions (especially in its salt form), and van der Waals forces. By judiciously modifying the substituents on the piperidine (B6355638) ring or the amine groups, it would be possible to tune the self-assembly process to create a range of nanostructures with defined morphologies and properties.

Table 2: Potential Supramolecular Assemblies of this compound Derivatives

| Non-Covalent Interaction | Potential Supramolecular Structure | Potential Application |

| Hydrogen Bonding | 1D chains, 2D sheets, or 3D networks. | Crystal engineering, gel formation. |

| Chiral Recognition | Helical structures, chiral aggregates. | Chiral separation, asymmetric catalysis. |

| Electrostatic Interactions | Lamellar structures, micelles (with appropriate counter-ions). | Drug delivery, templating for materials synthesis. |

Advancements in Stereoselective Synthesis of this compound Derivatives

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of efficient stereoselective methods for the synthesis of enantioenriched this compound derivatives is a critical area of research. dntb.gov.ua Recent advances in asymmetric catalysis offer a powerful toolkit for achieving high levels of stereocontrol.

Several strategies can be envisioned for the stereoselective synthesis of these derivatives. Asymmetric hydrogenation of appropriately substituted pyridine (B92270) precursors using chiral transition metal catalysts is a promising approach. mdpi.com Furthermore, kinetic resolution of racemic piperidin-2-amine or its derivatives can provide access to enantiomerically pure compounds. The development of novel chiral catalysts, including those based on ruthenium, for transfer hydrogenation reactions could also be applied to the synthesis of specific stereoisomers of 2-aminopiperidine derivatives. arabjchem.org

Table 3: Selected Stereoselective Synthetic Methods for Piperidine Derivatives

| Method | Catalyst/Reagent | Substrate Type | Potential for Piperidin-2-amine Derivatives |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | 2-Substituted Pyridines | High potential for creating chiral 2-substituted piperidines from pyridine precursors. mdpi.com |

| Kinetic Resolution | Chiral catalysts or enzymes | Racemic 2-substituted piperidines | Can be used to separate enantiomers of piperidin-2-amine or its derivatives. dntb.gov.ua |

| Organocatalysis | Chiral Brønsted acids or amines | Imines or enamines | Offers a metal-free alternative for the enantioselective synthesis of piperidine rings. |

| Intramolecular Cyclization | Chiral catalysts | Acyclic amino-alkenes or -alkynes | Can be designed to form the piperidine ring with high stereocontrol. |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical properties of this compound open up exciting possibilities at the intersection of chemistry, materials science, and nanotechnology. Its ability to act as a bidentate ligand, coupled with its chirality, makes it an attractive building block for the synthesis of novel functional materials.

One notable application is in the field of chemical vapor deposition (CVD), where 2-aminopiperidine has been computationally investigated as a ligand for hafnium-based precursors for the deposition of hafnium diboride (HfB2) thin films. nih.govacs.orgsandia.govresearchgate.net This suggests its potential in the fabrication of advanced ceramic materials. Furthermore, piperidin-2-amine derivatives could be incorporated into polymers to create materials with specific recognition properties or catalytic activity. They could also be used to functionalize the surface of nanoparticles, imparting chirality and enabling their use in applications such as chiral sensing or asymmetric catalysis.

Unexplored Reactivity Patterns and Novel Transformations of this compound

While the basic reactivity of amines is well-established, the specific 1,2-diamine motif within the constrained piperidine ring of piperidin-2-amine suggests a wealth of unexplored reactivity. The proximity of the two nitrogen atoms could lead to unique reactivity patterns and facilitate novel chemical transformations.

Future research could focus on leveraging the bidentate nature of piperidin-2-amine to develop novel catalysts for a range of organic transformations. The vicinal diamine structure is also a precursor for the synthesis of unique fused heterocyclic systems, which could be of interest in medicinal chemistry. For example, reaction with 1,2-dielectrophiles could lead to the formation of novel bicyclic structures. The anomalous reaction of 2-phenacyl dimedone with N-aminopiperidine to form a 3-piperidinoindole suggests that unexpected and potentially useful transformations of 2-aminopiperidine may yet be discovered. ias.ac.in

Table 4: Potential Novel Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| Fused Heterocycle Synthesis | 1,2-Dicarbonyl compounds, phosgene (B1210022) derivatives | Novel bicyclic imidazolidinones or related heterocycles. |

| Bidentate Ligand Synthesis | Transition metal precursors | Chiral metal complexes for asymmetric catalysis. |

| Ring Expansion/Contraction | Oxidative or reductive conditions | Novel heterocyclic scaffolds. |

| Multi-component Reactions | Aldehydes, isocyanides | Complex piperidine-containing molecules in a single step. |

Q & A

Q. What are the standard synthetic routes for piperidin-2-amine dihydrochloride, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : this compound is typically synthesized via reductive amination or nucleophilic substitution using precursors like piperidine derivatives and benzyl halides. For example, 4-fluoro-2-methylbenzyl bromide reacts with piperidin-4-amine under basic conditions (e.g., NaOH) in dichloromethane, followed by HCl salt formation . To optimize yield (e.g., 65–75%), solvent selection is critical: non-polar solvents like hexane improve purity (99.5% by GC), while polar solvents (e.g., EtOH/H₂O) enhance yield but reduce purity . Reaction parameters such as temperature (20–25°C) and pH (neutral to slightly basic) must be tightly controlled to avoid side products.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>99% for research-grade compounds), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., peaks for piperidine protons at δ 1.5–3.0 ppm and aromatic substituents at δ 6.5–8.0 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., 237.12 g/mol for derivatives) . UV-visible spectroscopy monitors reaction progress by tracking absorbance changes at λ ≈ 260 nm for aromatic moieties .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification, the compound poses acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335) . Researchers must:

- Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.

- Employ fume hoods with ≥100 ft/min airflow to minimize inhalation risks.

- Equip with NIOSH-approved P95 respirators if aerosolization occurs .

Emergency procedures include rinsing eyes with water for 15 minutes and administering oxygen if inhaled .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidin-2-amine derivatives?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Conduct dose-response studies (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Use meta-analysis tools (e.g., Cochrane Review methods) to quantify heterogeneity via I² statistics; an I² >50% indicates significant variability requiring subgroup analysis (e.g., separating in vitro vs. in vivo data) .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for pharmacological studies?

- Methodological Answer : The dihydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS) compared to freebase forms. For stability:

Q. How can computational modeling guide the design of piperidin-2-amine derivatives with enhanced receptor binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like serotonin receptors (5-HT2A). Key steps:

Generate 3D conformers of derivatives using Gaussian09 with B3LYP/6-31G* basis sets.

Simulate ligand-receptor interactions (e.g., hydrogen bonds with Asp155 or π-π stacking with Phe339) .

Validate predictions via SAR studies; for example, fluorinated benzyl groups (e.g., 4-F substitution) improve binding ΔG by ~2 kcal/mol .

Q. What experimental approaches mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Variability arises from impurities in starting materials or inconsistent HCl salt formation. Solutions include:

- Implementing Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) like residual solvent limits (<500 ppm) and enforce Critical Process Parameters (CPPs) (e.g., HCl gas flow rate during salt formation) .

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., 2³ factorial design for temperature, solvent ratio, and stirring speed) .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in biological assays involving piperidin-2-amine derivatives?

- Methodological Answer : Reproducibility issues often stem from compound degradation or assay interference. Mitigation strategies:

Q. What statistical methods are recommended for analyzing heterogeneous data in meta-studies on piperidin-2-amine pharmacology?

- Methodological Answer : Apply random-effects models to account for between-study variance. Calculate heterogeneity metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.